molecular formula C8H5NO2S B1372077 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1183430-59-2

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1372077
CAS No.: 1183430-59-2
M. Wt: 179.2 g/mol
InChI Key: CICRHHYRKYJFCY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest in organic chemistry due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(Furan-2-yl)-1,3-thiazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(Furan-2-yl)-1,3-thiazole-4-methanol
  • 2-(Furan-2-yl)-1,3-thiazole-4-amine

Uniqueness

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and amine counterparts. This aldehyde functionality allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRHHYRKYJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183430-59-2
Record name 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

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